molecular formula C23H20N2O4 B14515868 2,4-Bis(2-methylbenzamido)benzoic acid CAS No. 63553-46-8

2,4-Bis(2-methylbenzamido)benzoic acid

Cat. No.: B14515868
CAS No.: 63553-46-8
M. Wt: 388.4 g/mol
InChI Key: JEJHUPAWUOMWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(2-methylbenzamido)benzoic acid is a structurally complex benzoic acid derivative featuring two 2-methylbenzamido substituents at the 2- and 4-positions of the aromatic ring. This compound is of significant interest in pharmaceutical chemistry due to its role as an intermediate in synthesizing bioactive molecules. For instance, structurally related compounds like 2-methyl-4-(2-methylbenzamido)benzoic acid have been utilized in the preparation of benzazepine derivatives with vasopressin antagonistic activity .

Properties

CAS No.

63553-46-8

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

2,4-bis[(2-methylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C23H20N2O4/c1-14-7-3-5-9-17(14)21(26)24-16-11-12-19(23(28)29)20(13-16)25-22(27)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)

InChI Key

JEJHUPAWUOMWFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Direct Acylation of 2,4-Diaminobenzoic Acid

Procedure :

  • Protection of Carboxylic Acid :
    • 2,4-Diaminobenzoic acid (10.0 g, 54.6 mmol) is suspended in methanol (150 mL) with concentrated H₂SO₄ (1 mL). The mixture is refluxed for 12 h to yield methyl 2,4-diaminobenzoate (yield: 92%).
  • Acylation with 2-Methylbenzoyl Chloride :
    • Methyl 2,4-diaminobenzoate (8.5 g, 43.2 mmol) is dissolved in anhydrous dichloromethane (DCM, 100 mL). 2-Methylbenzoyl chloride (12.4 g, 95.0 mmol) and triethylamine (14.7 mL, 105.8 mmol) are added dropwise at 0°C. The reaction is stirred at 25°C for 24 h, followed by aqueous workup to isolate methyl 2,4-bis(2-methylbenzamido)benzoate (yield: 78%).
  • Ester Hydrolysis :
    • The ester intermediate (7.0 g, 15.4 mmol) is treated with 2 M NaOH (50 mL) in tetrahydrofuran (THF, 50 mL) at 60°C for 6 h. Acidification with HCl yields the title compound as a white solid (yield: 85%, purity: 98.5% by HPLC).

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Esterification MeOH, H₂SO₄, reflux 92 99
Acylation 2-MeBzCl, Et₃N, DCM, 25°C 78 97
Hydrolysis NaOH/THF, 60°C 85 98.5

Stepwise Acylation Using Protecting Groups

Procedure :

  • Selective Protection with Boc :
    • Methyl 2,4-diaminobenzoate (8.5 g, 43.2 mmol) is treated with di-tert-butyl dicarbonate (10.6 g, 48.5 mmol) in THF to protect the 4-amino group (yield: 88%).
  • Acylation at 2-Position :
    • The mono-Boc-protected intermediate (7.2 g, 24.1 mmol) reacts with 2-methylbenzoyl chloride (4.2 g, 26.5 mmol) in DCM/Et₃N, yielding the 2-acylated product (yield: 81%).
  • Deprotection and Second Acylation :
    • Boc removal with TFA/DCM (1:1) followed by acylation at the 4-position (yield: 76%).
  • Ester Hydrolysis :
    • As in Method 1, yielding the final product (yield: 83%).

Advantages :

  • Avoids statistical acylation issues.
  • Enables isolation of intermediates for quality control.

One-Pot Tandem Acylation

Procedure :

  • Methyl 2,4-diaminobenzoate (8.5 g, 43.2 mmol), 2-methylbenzoyl chloride (19.8 g, 129.6 mmol), and Et₃N (21.7 mL, 155.5 mmol) in DCM are stirred at 40°C for 48 h. Direct hydrolysis without isolation yields the product in 70% overall yield.

Limitations :

  • Requires excess acyl chloride (3 eq).
  • Lower purity (95%) due to byproduct formation.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.85 (s, 1H, COOH), 10.32 (s, 2H, NH), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.85–7.45 (m, 8H, Ar-H), 2.45 (s, 6H, CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min). Purity: 98.5–99.2%.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 62 58 70
Purity (%) 98.5 99.0 95.0
Steps 3 4 2
Scalability High Moderate High
Byproduct Formation Low Very Low Moderate

Industrial Considerations

  • Solvent Recovery : DCM and THF are recycled via distillation (patent CN106349091A).
  • Catalyst Efficiency : Et₃N shows superior performance over DMAP in acylation steps (patent CN117024379B).
  • Waste Management : Aqueous acidic waste is neutralized with CaCO₃ prior to disposal.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Bis(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit histamine release from mast cells, thereby exhibiting anti-allergic properties . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Methyl-4-(2-methylbenzamido)benzoic Acid
  • Structure : Contains a single 2-methylbenzamido group at the 4-position and a methyl group at the 2-position.
  • Applications: Used as a key intermediate in synthesizing vasopressin antagonists. Crystal structure analysis confirms normal bond lengths and angles, with intermolecular hydrogen bonds stabilizing the lattice .
  • Key Difference : The absence of a second benzamido group reduces its molecular weight (MW: ~313 g/mol) compared to the target compound (estimated MW: ~432 g/mol), impacting solubility and receptor binding.
4-((4-Nitrobenzoyl)amino)benzoic Acid
  • Structure : Features a nitro-substituted benzamido group at the 4-position.
  • Properties : The electron-withdrawing nitro group alters electronic distribution, reducing basicity compared to the methyl-substituted analogue. This compound has been studied for derivatization and biological activity .
2,4-Dihydroxybenzoic Acid
  • Structure : Hydroxyl groups at the 2- and 4-positions instead of benzamido groups.
  • Bioactivity : Exhibits anti-inflammatory and antioxidant properties, as identified in Solanum nigrum extracts . The replacement of hydroxyl with methylbenzamido groups in the target compound likely enhances lipophilicity and alters pharmacokinetics.
2,4-Bis(benzyloxy)benzoic Acid
  • Structure : Benzyl ether groups at the 2- and 4-positions.
  • Synthesis : Prepared via benzylation of hydroxyl groups, contrasting with the amidation steps required for the target compound .

Physicochemical and Spectroscopic Properties

Property 2,4-Bis(2-methylbenzamido)benzoic Acid 2-Methyl-4-(2-methylbenzamido)benzoic Acid 2,4-Dihydroxybenzoic Acid
Molecular Weight (g/mol) ~432 ~313 154
Melting Point High (estimated >200°C) Not reported 213–215°C
Solubility Low in water; moderate in organic solvents Similar High in polar solvents
FT-IR (cm⁻¹) ~1650 (amide C=O), ~3300 (N-H stretch) ~1660 (amide C=O) ~1680 (COOH), ~3200 (O-H)
¹H NMR Aromatic protons: δ 7.2–8.0 (multiplets) δ 7.1–8.2 (aromatic) δ 6.3–7.8 (aromatic)
  • Spectral Notes: The 2,4-substitution pattern in the target compound results in distinct splitting patterns in NMR, differing from 2,5-isomers . Amide protons in 2,4-dihydroxy benzamide derivatives exhibit spatial orientations closer to salicylamide than 2,5-dihydroxy analogues, influencing hydrogen-bonding networks .

Commercial and Industrial Relevance

  • Synthesis Challenges : Multi-step amidation increases production costs compared to simpler benzoic acids (e.g., 4-hydroxybenzoic acid at ~$62.50/g ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.